iso-Propyl m-trifluoromethylcarbanilate

Description

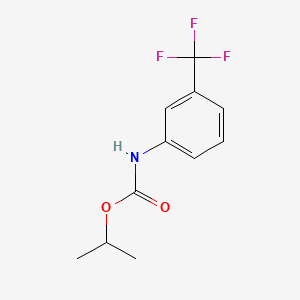

Structure

3D Structure

Properties

IUPAC Name |

propan-2-yl N-[3-(trifluoromethyl)phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c1-7(2)17-10(16)15-9-5-3-4-8(6-9)11(12,13)14/h3-7H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXBUGIFDTNEDNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190491 | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370-56-9 | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000370569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 370-56-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl m-trifluoromethylcarbanilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of Iso Propyl M Trifluoromethylcarbanilate

Established Synthetic Routes for Carbanilate Compounds

Carbanilates, also known as N-phenylcarbamates, are a class of organic compounds characterized by a carbamate (B1207046) group attached to a phenyl ring. The synthesis of these structures is well-established in organic chemistry, with several reliable methods available. cognitoedu.orgsavemyexams.comsavemyexams.com The stability of the carbamate group, which can be considered a hybrid of an amide and an ester, makes it a valuable moiety in various applications. nih.gov

Common synthetic strategies for carbanilates often involve the reaction of an aniline (B41778) derivative with a reagent that provides the carbonyl and alkoxy components. Key traditional methodologies include:

Reaction of Isocyanates with Alcohols: This is a fundamentally important route where a phenyl isocyanate reacts with an alcohol to form the N-phenylcarbamate. The isocyanate itself can be generated from the corresponding aniline. nih.gov

Reaction of Anilines with Chloroformates: A widely used method involves the acylation of an aniline with an alkyl chloroformate in the presence of a base. The base is necessary to neutralize the hydrochloric acid byproduct. nih.gov

The Curtius Rearrangement: This method involves the thermal decomposition of an acyl azide, derived from a carboxylic acid, to an isocyanate intermediate, which is then trapped by an alcohol to yield the carbamate. nih.gov

Use of Activated Carbonates: Modern approaches utilize mixed carbonates, such as p-nitrophenyl carbonates, as effective alkoxycarbonylating agents for amines, offering a safer alternative to phosgene-based routes. nih.gov

Catalytic and Modern Methods: Recent advancements include palladium-catalyzed cross-coupling of aryl chlorides with sodium cyanate, with subsequent trapping by an alcohol. organic-chemistry.org One-pot reactions using reagents like carbonylimidazolide in water have also been developed for efficient synthesis. organic-chemistry.org

These established routes provide a versatile toolkit for chemists to construct the carbanilate core structure.

| Synthetic Route | Starting Materials | Key Reagents/Intermediates | Primary Advantage |

| Isocyanate Addition | Aniline-derived isocyanate, Alcohol | Isocyanate | High efficiency and atom economy |

| Chloroformate Acylation | Aniline, Alkyl Chloroformate | Base (e.g., pyridine, triethylamine) | Readily available starting materials |

| Curtius Rearrangement | Carboxylic acid, Alcohol | Acyl azide, Isocyanate | Avoids direct handling of isocyanates |

| Activated Carbonates | Aniline, Activated Carbonate | p-Nitrophenyl carbonate | Phosgene-free, improved safety |

| Catalytic Methods | Aryl halide, Sodium cyanate, Alcohol | Palladium catalyst | Broad substrate scope |

Specific Synthetic Approaches to iso-Propyl m-trifluoromethylcarbanilate

The synthesis of this compound, also known as Isopropyl N-(3-trifluoromethylphenyl)carbamate, logically follows the general principles established for carbanilate formation. chemicalbook.com The most direct and industrially scalable approach involves the reaction between 3-(trifluoromethyl)aniline (B124266) and isopropyl chloroformate.

In this synthesis, 3-(trifluoromethyl)aniline serves as the nucleophilic amine. The reaction is typically carried out in an appropriate solvent and in the presence of a base, such as triethylamine (B128534) or pyridine, to scavenge the HCl generated during the reaction. The trifluoromethyl group at the meta-position of the aniline is a strong electron-withdrawing group, which decreases the nucleophilicity of the amine compared to aniline itself, potentially requiring slightly more forcing reaction conditions.

A representative reaction scheme is as follows:

3-(Trifluoromethyl)aniline is dissolved in a solvent like dichloromethane (B109758) or toluene.

A stoichiometric amount of a non-nucleophilic base is added.

Isopropyl chloroformate is added, often slowly or at a controlled temperature, to manage the exothermic reaction.

The reaction mixture is stirred until completion, followed by an aqueous workup to remove the hydrochloride salt and excess reagents, and purification of the final product, typically by crystallization or chromatography.

This method is analogous to established procedures for creating N-alkoxycarbonyl derivatives of amino acids, such as the reaction of L-valine with isopropyl chloroformate to produce N-isopropoxycarbonyl-L-valine. google.com

Strategies for Structural Modification and Analogue Synthesis

The structural framework of this compound offers multiple sites for modification to explore structure-activity relationships (SAR) or to fine-tune the molecule's physicochemical properties. nih.gov These modifications typically target the fluorine substituents, the isopropyl ester moiety, or the substitution pattern on the phenyl ring.

Introduction of Fluorine Substituents and their Synthetic Implications

The introduction of fluorine into organic molecules can significantly alter their properties, including metabolic stability, lipophilicity, and binding affinity. numberanalytics.comnih.gov While the parent molecule already contains a trifluoromethyl group, further modifications are synthetically feasible.

Strategies for synthesizing fluorinated analogues include:

Use of Fluorinated Building Blocks: The most straightforward approach is to start with an aniline or a chloroformate that already contains the desired fluorine substitution pattern.

Direct Fluorination: Advanced methods allow for the late-stage introduction of fluorine. This can include electrophilic fluorination on the aromatic ring or the synthesis of carbamoyl (B1232498) fluorides from corresponding oxamic acids or via fluorinative Beckmann fragmentation. researchgate.netyoutube.com

Fluorinated Carbenes: These highly reactive intermediates can be used to introduce fluorine atoms or fluorinated groups into molecules through reactions like cycloadditions. numberanalytics.com

The synthetic implication of adding more fluorine is an increase in the molecule's electrophilicity and potential changes in its reactivity and stability. numberanalytics.com

Modifications of the Isopropyl Ester Moiety

The isopropyl group of the ester can be readily modified to generate a library of analogues. This is typically achieved by substituting isopropyl chloroformate with other alkyl or functionalized chloroformates during the synthesis. For example, using methyl chloroformate or ethyl chloroformate would yield the corresponding methyl and ethyl carbanilates.

Alternatively, transesterification reactions can sometimes be employed, although direct synthesis is often more efficient. The O-isopropyl bond in carbamates can be selectively cleaved under certain conditions, such as with aluminum chloride, which could provide a route to a common intermediate for further derivatization. researchgate.net The synthesis of fatty acid isopropyl esters via transesterification is a well-documented process in other fields, highlighting the chemical accessibility of this functional group. ui.ac.idnih.gov

| Starting Reagent | Resulting Ester Moiety |

| Methyl Chloroformate | Methyl |

| Ethyl Chloroformate | Ethyl |

| Benzyl Chloroformate | Benzyl |

| 2,2,2-Trichloroethyl Chloroformate | 2,2,2-Trichloroethyl |

Substitutions on the Phenyl Ring for Structure-Activity Relationship Studies

Systematic substitution on the phenyl ring is a cornerstone of medicinal chemistry for elucidating structure-activity relationships (SAR). northwestern.edu By introducing various substituents at the ortho, meta, and para positions relative to the carbamate group, researchers can probe the electronic and steric requirements for a desired biological activity. nih.govresearchgate.net

For the this compound scaffold, this would involve synthesizing analogues from differently substituted anilines. The existing trifluoromethyl group is a strong electron-withdrawing group. nih.govnih.gov SAR studies might explore:

Position of the Trifluoromethyl Group: Moving the CF3 group from the meta to the ortho or para position to assess the positional impact on activity.

Introduction of Electron-Donating Groups: Adding groups like methoxy (B1213986) or methyl to the ring to understand the effect of electronic properties.

Introduction of Other Halogens: Replacing or adding other halogens like chlorine or bromine to study the impact of size and electronegativity.

Addition of Hydrogen-Bonding Groups: Incorporating groups like hydroxyl or amino functions to explore potential new interactions with biological targets.

These studies are crucial for optimizing the potency and selectivity of bioactive compounds. nih.govnih.gov

Molecular Mechanisms of Action in Plant Systems

Elucidation of the Primary Biochemical Target(s) of iso-Propyl m-trifluoromethylcarbanilate in Target Plant Species

While direct studies on this compound are limited, extensive research on structurally analogous phenylcarbamate herbicides, such as propham (B1679637) (isopropyl-N-phenylcarbamate or IPC) and chlorpropham (B1668850) (isopropyl N-(3-chlorophenyl) carbamate (B1207046) or CIPC), provides strong evidence for its primary biochemical target. jst.go.jpnih.gov The primary targets of these herbicides are components of the plant cell's microtubule cytoskeleton. ucanr.edunih.gov

Microtubules are dynamic polymers of the protein tubulin and are essential for several cellular processes, most notably the formation of the mitotic spindle during cell division. The mitotic spindle is responsible for the accurate segregation of chromosomes into daughter cells. Phenylcarbamate herbicides disrupt the normal function of microtubules, not by causing their depolymerization, but by interfering with their organization. nih.govresearchgate.net

Research on IPC has shown that it causes damage to the microtubule-organizing centers (MTOCs). nih.govresearchgate.net MTOCs are crucial for the nucleation and organization of microtubules. Damage to these centers leads to their fragmentation, the splitting of spindle poles, and the formation of abnormal mitotic spindles. nih.gov This disruption of the mitotic apparatus prevents proper chromosome segregation, ultimately arresting the cell cycle and inhibiting plant growth. It is highly probable that this compound shares this primary mode of action, targeting the microtubule-organizing centers and disrupting microtubule function during mitosis.

Cellular and Subcellular Responses to this compound Exposure

Exposure of susceptible plants to phenylcarbamate herbicides like this compound induces a cascade of cellular and subcellular responses, primarily stemming from the disruption of mitosis. The most immediate and observable effect is the cessation of mitotic activity. jst.go.jp

At the subcellular level, the disorganization of the microtubule cytoskeleton is a key response. Instead of the well-defined structures of the pre-prophase band, mitotic spindle, and phragmoplast, cells treated with these herbicides exhibit aberrant microtubule arrangements. As previously mentioned, this includes the formation of fragmented or multipolar spindles. nih.gov

A hallmark cytological response to these herbicides is the appearance of swollen root tips. ucanr.edu This swelling is a consequence of the continued cell expansion in the absence of cell division. Cells in the meristematic region are unable to divide, but they continue to grow, leading to a characteristic club-shaped morphology of the roots. ucanr.edu Internally, this manifests as the presence of enlarged, polyploid cells, often with multiple nuclei, as the cell cycle is arrested after DNA replication but before cell division is complete. ucanr.edu

Other observable cellular responses include thickened and shortened lower stems and the development of short, stubby secondary roots. ucanr.edu These macroscopic symptoms are a direct result of the microscopic disruption of cell division and microtubule organization in the plant's growing regions.

Comparative Analysis of Mechanism of Action with Related Carbamate Herbicides

The mechanism of action of this compound can be best understood through a comparative analysis with its close relatives within the phenylcarbamate family.

| Feature | This compound (inferred) | Propham (IPC) | Chlorpropham (CIPC) |

| Primary Target | Microtubule-Organizing Centers (MTOCs) and microtubule organization | Microtubule-Organizing Centers (MTOCs) and microtubule organization nih.govresearchgate.net | Microtubule organization jst.go.jp |

| Effect on Microtubules | Disruption of organization, not depolymerization | Does not depolymerize microtubules nih.gov | Causes mitotic activity to cease jst.go.jp |

| Cellular Response | Mitotic arrest, swollen root tips, formation of polyploid cells | Mitotic arrest, abnormal spindle formation nih.gov | Mitotic arrest, chromosome contraction jst.go.jp |

| Key Structural Feature | Trifluoromethyl group on the phenyl ring | Unsubstituted phenyl ring | Chlorine atom on the phenyl ring |

The primary mode of action for all three compounds is the disruption of mitosis through interference with microtubule function. jst.go.jpnih.gov Propham (IPC) and Chlorpropham (CIPC) are well-established as mitotic disrupters that lead to abnormal spindle formation and a halt in cell division. jst.go.jpnih.gov The key difference between these molecules lies in the substitution on the phenyl ring.

The presence of the trifluoromethyl (-CF3) group at the meta-position of the phenyl ring in this compound is significant. The trifluoromethyl group is a strong electron-withdrawing group and is known to enhance the herbicidal activity of many classes of pesticides. nih.gov This enhancement can be attributed to several factors, including increased lipophilicity, which can improve uptake and transport to the target site, and potentially a stronger interaction with the biochemical target. While the fundamental mechanism of disrupting microtubule organization is likely conserved, the trifluoromethyl group may modulate the potency of this compound compared to its non-fluorinated or chlorinated counterparts.

Structure Activity Relationship Sar and Design Principles for Carbamate Herbicides

Influence of the Trifluoromethyl Group on Herbicidal Potency and Selectivity

The trifluoromethyl (-CF3) group is a critical pharmacophore in many modern agrochemicals and pharmaceuticals due to its unique electronic and physical properties. nih.govwikipedia.org Its incorporation into the phenyl ring of a carbanilate herbicide at the meta-position profoundly influences the compound's herbicidal potency and selectivity.

The high electronegativity of the fluorine atoms makes the -CF3 group a strong electron-withdrawing substituent. nih.govmdpi.com This electronic pull deactivates the aromatic ring, altering its interaction with the target site within the plant, which can lead to enhanced binding affinity and, consequently, higher potency. mdpi.comnih.gov The presence of the -CF3 group has been shown to increase the biological activity of various compounds, sometimes by enabling multipolar interactions with carbonyl groups in a target protein. nih.gov

Furthermore, the trifluoromethyl group significantly increases the lipophilicity (fat-solubility) of the molecule compared to a simple hydrogen atom or a methyl group. mdpi.comnih.gov This enhanced lipophilicity can improve the herbicide's ability to penetrate the waxy cuticle of plant leaves, leading to more efficient uptake and transport within the plant. mdpi.comnih.gov The steric bulk of the -CF3 group, which is larger than that of a methyl group, can also contribute to a better fit within the active site of the target enzyme, potentially increasing both affinity and selectivity. mdpi.comnih.gov

Another key advantage of the -CF3 group is its high metabolic stability. mdpi.com The strength of the carbon-fluorine bonds makes the group resistant to metabolic degradation by plant enzymes. mdpi.com This increased stability can prolong the herbicide's half-life within the plant, allowing it to exert its effect for a longer duration. Selectivity between crop and weed species can arise from differences in their ability to metabolize the herbicide; a weed may be unable to break down the compound, while the crop plant can detoxify it more rapidly.

Table 1: Comparison of Physicochemical Properties of Phenyl Ring Substituents

| Substituent | Formula | van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Lipophilicity Contribution (Hansch-Leo π) | Electronic Effect |

|---|---|---|---|---|---|

| Hydrogen | -H | 1.20 | 2.20 | 0.00 | Neutral |

| Methyl | -CH₃ | 2.00 | ~2.3 (group) | +0.56 | Weakly Electron-Donating |

| Chloro | -Cl | 1.75 | 3.16 | +0.71 | Electron-Withdrawing (Inductive) |

| Trifluoromethyl | -CF₃ | 2.44 | ~3.4 (group) | +0.88 | Strongly Electron-Withdrawing |

Data compiled from various chemical and SAR studies.

Role of the Isopropyl Ester in Biological Activity and Plant Uptake

Carbamates are esters of carbamic acid, and the specific ester group attached is crucial for determining the herbicide's physical properties and biological activity. ucanr.eduontosight.ai In iso-Propyl m-trifluoromethylcarbanilate, the isopropyl ester plays a vital role in the initial stages of the herbicidal action, particularly in plant uptake.

Ester formulations of herbicides are generally more lipophilic than their corresponding acid or amine salt forms. 24d.infopurdue.edu This property is advantageous for post-emergence herbicides that need to be absorbed by the plant's foliage. The waxy cuticle on the surface of leaves acts as a barrier to water-soluble substances, but it is more permeable to lipid-soluble compounds. purdue.edu The isopropyl ester enhances the solubility of the carbanilate in this cuticle, facilitating more rapid and efficient absorption into the leaf tissue. 24d.infopurdue.edu This quick penetration also makes the herbicide more resistant to being washed off by rain. 24d.info

The choice of the alcohol used to form the ester also affects other properties, such as volatility. Short-chain esters, like methyl and isopropyl esters, can be more volatile than long-chain esters. 24d.infoinvasive.org While this was a concern for some older herbicide formulations, modern formulations are designed to balance efficacy with reduced potential for off-target movement through volatilization. invasive.org

Substituent Effects on the Phenyl Ring and their Impact on SAR

The phenyl ring of a carbanilate herbicide is a key area for modification in SAR studies. The type, position, and number of substituents on this ring dramatically alter the electronic and steric properties of the entire molecule, thereby influencing its herbicidal activity. libretexts.orglumenlearning.com These influences are generally categorized as inductive and resonance effects. libretexts.org

Inductive Effects : This refers to the withdrawal or donation of electrons through the sigma (σ) bonds connecting the substituent to the ring. libretexts.org Electronegative atoms like halogens, oxygen, and nitrogen, or groups like nitro (-NO₂) and trifluoromethyl (-CF₃), exert a strong electron-withdrawing inductive effect, which deactivates the ring. libretexts.orglibretexts.org

Resonance Effects : This involves the donation or withdrawal of electrons through the pi (π) system of the aromatic ring. libretexts.org Substituents with lone pairs of electrons, such as hydroxyl (-OH) and amino (-NH₂), can donate electron density to the ring via resonance, which activates it. lumenlearning.com

In this compound, the -CF₃ group at the meta position strongly deactivates the ring through its inductive effect. The SAR of this class of compounds can be further explored by introducing additional substituents at the remaining ortho and para positions. The predicted impact of such modifications is summarized in the table below.

Table 2: Predicted Impact of Additional Phenyl Ring Substituents on Carbanilate Herbicide Activity

| Substituent Type | Position(s) | Example | Electronic Effect | Predicted Impact on Activity | Rationale |

|---|---|---|---|---|---|

| Halogen | ortho, para | -Cl, -F | Electron-withdrawing (inductive), weakly donating (resonance) | Potentially increases | Can enhance binding affinity and lipophilicity without adding excessive bulk. nih.gov |

| Alkyl | ortho, para | -CH₃ | Electron-donating | Variable | Small alkyl groups may improve lipophilicity, but larger groups could cause steric hindrance at the target site. |

| Nitro | ortho, para | -NO₂ | Strongly electron-withdrawing | Potentially increases | Further deactivates the ring, which may enhance interaction with the target enzyme. lumenlearning.com |

Computational and Quantitative Structure-Activity Relationship (QSAR) Approaches in this compound Analogues

Modern herbicide design heavily relies on computational methods and Quantitative Structure-Activity Relationship (QSAR) studies to rationalize experimental results and guide the synthesis of new, more effective compounds. nih.gov QSAR aims to build a mathematical model that correlates the chemical structure of a series of compounds with their measured biological activity. researchgate.net

For analogues of this compound, a QSAR study would involve several steps:

Synthesis and Bioassay : A library of analogue compounds is synthesized, where specific parts of the molecule (e.g., substituents on the phenyl ring, the ester group) are systematically varied. The herbicidal activity of each compound is then carefully measured.

Descriptor Calculation : A wide range of molecular descriptors for each analogue is calculated using computational software. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., dipole moment, partial charges), and hydrophobic (e.g., logP) characteristics. nih.gov

Model Generation : Statistical methods are used to generate an equation that links the calculated descriptors to the observed biological activity.

Model Validation and Prediction : The resulting model is validated to ensure its predictive power and is then used to predict the activity of new, yet-to-be-synthesized compounds, prioritizing the most promising candidates for synthesis.

A common 3D-QSAR technique is Comparative Molecular Field Analysis (CoMFA). nih.gov In a CoMFA study, the molecules in a series are aligned, and their steric and electrostatic fields are calculated. The analysis then reveals which spatial regions around the molecule are favorable or unfavorable for activity. For example, a CoMFA model might show that a bulky, electronegative group at the para-position of the phenyl ring would likely increase herbicidal potency, providing clear guidance for the design of the next generation of analogues. nih.gov These computational approaches accelerate the discovery process by focusing laboratory efforts on compounds with the highest probability of success. researchgate.netnih.gov

Environmental Fate, Transport, and Degradation Pathways

Absorption and Translocation Dynamics in Plants

The uptake of iso-propyl m-trifluoromethylcarbanilate by plants is a critical process that influences its efficacy as a herbicide and its entry into the food chain. Phenylcarbamate herbicides can be absorbed by plants through both roots and foliage. nih.goviastate.edu The efficiency of foliar uptake is dependent on the physicochemical properties of the herbicide, the characteristics of the plant's leaf surface, and environmental conditions. researchgate.net

Once absorbed, the translocation of the compound within the plant is largely determined by its lipophilicity and water solubility. Moderately lipophilic compounds often exhibit optimal mobility, allowing for transport within both the xylem and phloem saps. researchgate.net This mobility enables the herbicide to reach its target sites, which for carbamate (B1207046) herbicides often involves the disruption of photosynthesis or microtubule formation. frontiersin.org

Table 1: Factors Influencing Plant Uptake and Translocation of Phenylcarbamate Herbicides

This table is based on general principles for phenylcarbamate herbicides, as specific data for this compound is limited.

| Factor | Influence on Absorption & Translocation |

|---|---|

| Herbicide Properties | |

| Lipophilicity (Log Kow) | Affects penetration of the leaf cuticle and membranes. Moderately lipophilic compounds are often more readily translocated. researchgate.net |

| Water Solubility | Influences movement within the plant's vascular system (xylem and phloem). |

| Plant Characteristics | |

| Leaf Surface | The thickness and composition of the epicuticular wax can act as a barrier to foliar absorption. researchgate.net |

| Stomatal Density | Stomata can provide a direct pathway for herbicide entry into the leaf. researchgate.net |

| Environmental Conditions | |

| Temperature & Humidity | Higher humidity can increase the hydration of the cuticle, potentially enhancing herbicide uptake. |

Photodegradation Processes in Aqueous and Surface Environments

This compound, like other aromatic carbamate pesticides, is susceptible to photodegradation when exposed to sunlight in aqueous environments and on soil or plant surfaces. nih.gov This process involves the absorption of light energy, leading to the breakdown of the molecule. The rate and pathway of photodegradation can be influenced by the presence of photosensitizing substances in the water, such as dissolved organic matter. youtube.com

The primary mechanism of photodegradation for many aromatic carbamates involves the cleavage of the ester linkage. epa.gov This can lead to the formation of various photoproducts, the nature of which depends on the specific reaction conditions.

Microbial Biodegradation in Soil and Aquatic Systems

Microbial activity is a primary driver for the degradation of carbamate herbicides in soil and aquatic ecosystems. upm.edu.myucanr.edu A diverse range of soil microorganisms, including bacteria and fungi, have been shown to metabolize these compounds, utilizing them as a source of carbon and nitrogen. nih.gov The rate of biodegradation is highly dependent on various environmental factors that influence microbial growth and enzymatic activity. researchgate.net

The initial and often rate-limiting step in the microbial degradation of phenylcarbamate herbicides is the enzymatic hydrolysis of the carbamate linkage. nih.govplos.org This reaction is primarily catalyzed by two classes of enzymes: carboxylesterases and amidases. frontiersin.orgresearchgate.net

Carboxylesterases: These enzymes cleave the ester bond of the carbamate, yielding an alcohol (isopropanol), carbon dioxide, and the corresponding aniline (B41778) derivative (3-trifluoromethylaniline).

Amidases: These enzymes hydrolyze the amide bond, also leading to the formation of the aniline derivative.

Following the initial hydrolysis, the resulting 3-trifluoromethylaniline is further metabolized by microbial communities. The degradation of fluorinated aromatic compounds can be challenging for microorganisms due to the stability of the carbon-fluorine bond. researchgate.net However, various microbial enzymatic systems have been identified that can facilitate the breakdown of such compounds.

The efficiency of microbial degradation of this compound is significantly influenced by a range of environmental parameters.

Table 2: Environmental Factors Affecting the Biodegradation of Carbamate Herbicides

This table is based on general principles for carbamate herbicides, as specific data for this compound is limited.

| Environmental Factor | Effect on Biodegradation Rate |

|---|---|

| Soil Moisture | Optimal moisture levels are crucial for microbial activity. Both excessively dry and waterlogged conditions can inhibit degradation. upm.edu.my |

| Temperature | Biodegradation rates generally increase with temperature up to an optimal point for microbial growth and enzyme function. researchgate.net |

| pH | Soil and water pH affects microbial community structure and the activity of degradative enzymes. Degradation is often more rapid in alkaline conditions. researchgate.net |

| Organic Matter Content | Soil organic matter can influence the bioavailability of the herbicide through adsorption, potentially protecting it from microbial attack. nih.gov |

| Nutrient Availability | The presence of other carbon and nitrogen sources can impact the rate at which microorganisms degrade the herbicide. |

| Microbial Population | The density and diversity of microbial populations capable of degrading the compound are key determinants of the degradation rate. |

Metabolite Identification and Characterization in Environmental Matrices

The degradation of this compound in the environment leads to the formation of various transformation products or metabolites. Identifying and characterizing these metabolites is essential for a comprehensive understanding of the environmental fate and potential risks associated with the parent compound.

Based on the known degradation pathways of other phenylcarbamate and fluorinated herbicides, the following are potential key metabolites of this compound:

3-(Trifluoromethyl)aniline (B124266): This is expected to be a primary metabolite resulting from the hydrolysis of the carbamate linkage. nih.govnih.govnih.gov It is a substituted aniline and its subsequent fate in the environment is of interest.

Isopropanol: Formed from the alcohol moiety of the carbamate ester. It is readily biodegradable.

Further degradation products of 3-(Trifluoromethyl)aniline: The aromatic ring of 3-(trifluoromethyl)aniline can undergo further microbial degradation, potentially involving hydroxylation and ring cleavage, although the trifluoromethyl group can hinder this process. researchgate.net

Analytical Methodologies for Iso Propyl M Trifluoromethylcarbanilate Research

Chromatographic Techniques (e.g., Gas Chromatography-Mass Spectrometry, Liquid Chromatography-Mass Spectrometry)

Chromatographic methods are fundamental for the separation and analysis of iso-Propyl m-trifluoromethylcarbanilate from intricate mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a commonly employed technique for the analysis of volatile and semi-volatile compounds such as this. In GC-MS, the compound is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification. For this compound, a characteristic mass spectrum has been recorded in the NIST (National Institute of Standards and Technology) database under NIST number 135809. pcdn.co Key mass-to-charge ratio (m/z) peaks are observed at 43, 161, and 41, which are instrumental for its identification. pcdn.co

Liquid Chromatography-Mass Spectrometry (LC-MS) serves as a powerful alternative, particularly for compounds that are not readily amenable to gas chromatography due to low volatility or thermal instability. In LC-MS, the compound is separated in a liquid phase before being introduced into the mass spectrometer. While specific LC-MS methods for the routine analysis of this compound are not extensively detailed in publicly available literature, the technique's versatility makes it highly suitable for its detection and quantification in various matrices. The development of an LC-MS method would involve optimizing parameters such as the choice of column, mobile phase composition, and mass spectrometry settings to achieve the desired sensitivity and selectivity.

Spectroscopic Characterization (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Raman Spectroscopy)

Spectroscopic techniques are indispensable for the structural elucidation and characterization of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Specifically, 13C NMR data is available for this compound, offering insights into the chemical environment of each carbon atom within the structure. pcdn.co

Infrared (IR) Spectroscopy is another valuable tool for identifying the functional groups present in the molecule. The IR spectrum of this compound has been obtained using a capillary cell with the sample in a melt or crystalline phase. pcdn.co This spectrum will exhibit characteristic absorption bands corresponding to the vibrations of its specific chemical bonds, such as the N-H, C=O, and C-F bonds.

Raman Spectroscopy, a complementary vibrational spectroscopy technique, also provides information about the molecular structure. A Raman spectrum for this compound is available, which can be used to further confirm its identity and structural features. pcdn.co

Sample Preparation and Extraction Protocols for Complex Environmental and Biological Matrices

The successful analysis of this compound in complex environmental and biological matrices is heavily reliant on effective sample preparation and extraction. These initial steps are crucial for removing interfering substances and concentrating the analyte to a level suitable for instrumental analysis. While specific, validated protocols for the extraction of this compound from matrices such as soil, water, blood, or urine are not widely documented in scientific literature, established methods for similar compounds can be adapted.

For environmental samples, techniques like solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly employed. The choice of sorbent for SPE or solvent for LLE would need to be optimized based on the physicochemical properties of this compound, such as its polarity and solubility.

In the case of biological matrices, which are often more complex, more rigorous extraction and clean-up procedures are typically required. These may include protein precipitation, followed by LLE or SPE. The development of such protocols would necessitate a thorough investigation to ensure high recovery and minimal matrix effects.

Validation and Quantification of Analytical Methods in Research Applications

Method validation is a critical component of analytical research, ensuring that the chosen method is reliable, accurate, and fit for its intended purpose. The validation process for an analytical method for this compound would involve assessing several key parameters.

Key Method Validation Parameters

| Parameter | Description |

| Specificity/Selectivity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. |

| Linearity | The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. |

| Range | The interval between the upper and lower concentration of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |

| Accuracy | The closeness of the test results obtained by the method to the true value. |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. |

Evolution and Management of Herbicide Resistance in Weeds

Historical Context of Herbicide Resistance Evolution in Carbamate-Treated Weed Populations

The emergence of herbicide-resistant weeds is a classic example of evolution by natural selection. The first confirmed case of herbicide resistance was reported in 1968 in a population of common groundsel (Senecio vulgaris) that showed resistance to triazine herbicides. umn.edu Since then, the number of resistant weed biotypes has grown exponentially, with over 500 unique cases of herbicide resistance reported globally across various herbicide modes of action. umn.educlemson.edu

Carbamate (B1207046) herbicides were introduced as a tool for weed control, and like other herbicide classes, their repeated use has led to the selection of resistant weed populations. While the documentation of resistance to carbamates has not been as widespread as for other herbicide groups like ALS inhibitors or glyphosate, it remains a significant concern in regions where these herbicides are used. The continuous selection pressure exerted by carbamate herbicides favors the survival and reproduction of rare, naturally occurring individual plants within a weed population that possess genetic traits conferring resistance. Over generations of repeated herbicide application, these resistant individuals proliferate, leading to a significant portion of the weed population becoming resistant.

Target-Site Resistance (TSR) Mechanisms to Carbamate Herbicides

Target-site resistance (TSR) is a primary mechanism through which weeds evolve resistance to herbicides. nih.govresearchgate.net This form of resistance arises from genetic modifications that alter the herbicide's target protein, thereby reducing or eliminating the herbicide's ability to bind and exert its phytotoxic effect. nih.govresearchgate.net

For many carbamate herbicides, the target site is believed to be involved in microtubule assembly. While specific research on iso-Propyl m-trifluoromethylcarbanilate is limited, studies on the related compound, isopropyl-N-phenyl carbamate (IPC), indicate that it does not directly depolymerize plant microtubules but rather damages the microtubule-organizing centers (MTOCs). This damage leads to the fragmentation of MTOCs, splitting of the spindle poles, and the formation of abnormal division spindles during mitosis, ultimately disrupting cell division and plant growth. Resistance in a mutant line of Nicotiana sylvestris to IPC was correlated with the resistance of a protein component of the MTOC, rather than the tubulin protein itself.

Therefore, it is plausible that target-site resistance to this compound could involve mutations in genes encoding for proteins that are critical components of the MTOC, making them less sensitive to the herbicide's disruptive action.

Non-Target-Site Resistance (NTSR) Mechanisms to Carbamate Herbicides

Non-target-site resistance (NTSR) encompasses a variety of mechanisms that prevent a lethal dose of the herbicide from reaching its target site. nih.govresearchgate.net These mechanisms are often more complex and can confer resistance to multiple herbicides with different modes of action. researchgate.net

Enhanced Metabolism (e.g., Cytochromes P450, Glutathione-S-transferases)

One of the most significant NTSR mechanisms is enhanced herbicide metabolism. researchgate.netwisc.edu Resistant plants may possess an increased ability to detoxify the herbicide before it can reach its target site. This is often achieved through the increased activity of enzyme families such as cytochromes P450 (P450s) and glutathione-S-transferases (GSTs). researchgate.netwisc.edu

Cytochromes P450: These enzymes can catalyze the oxidation of a wide range of herbicides, often rendering them non-toxic. nih.gov Enhanced expression or altered activity of specific P450 enzymes can lead to rapid detoxification of carbamate herbicides in resistant weed biotypes.

Glutathione-S-transferases (GSTs): GSTs facilitate the conjugation of the herbicide molecule with glutathione, a cellular antioxidant. nih.gov This conjugation process typically results in a less toxic and more water-soluble compound that can be more easily sequestered or further metabolized by the plant. researchgate.net

The evolution of metabolic resistance is a major concern as it can lead to broad cross-resistance to herbicides from different chemical classes that are detoxified by the same enzymatic pathways. wisc.edu

Altered Herbicide Uptake and Translocation

For an herbicide to be effective, it must be absorbed by the plant and transported to its site of action. Some resistant weed biotypes have evolved mechanisms that reduce the uptake of the herbicide through the roots or leaves, or limit its translocation within the plant. This can be due to modifications in the plant's cuticle, cell membranes, or vascular transport systems. By reducing the amount of herbicide that reaches the target site, the plant can survive an application that would be lethal to a susceptible individual.

Sequestration Mechanisms

Sequestration involves the compartmentalization of the herbicide away from its target site. researchgate.net Resistant plants may actively transport the herbicide into cellular compartments, such as the vacuole, where it cannot interact with its target protein. researchgate.net This process often involves the conjugation of the herbicide to other molecules, such as glucose, which facilitates its transport and storage in the vacuole.

Molecular Basis of Resistance to this compound in Specific Weed Biotypes

Based on the known mechanisms of resistance to other carbamate herbicides, it can be hypothesized that resistance to this compound could arise from:

Target-Site Mutations: Alterations in the amino acid sequence of proteins within the microtubule-organizing center (MTOC) that prevent the binding of the herbicide.

Enhanced Metabolism: Increased expression or efficiency of cytochrome P450 or glutathione-S-transferase enzymes that can detoxify the this compound molecule.

Gene Amplification: An increase in the copy number of the gene encoding the target protein, leading to its overproduction and effectively diluting the impact of the herbicide.

It is important to emphasize that these are reasoned hypotheses based on related compounds, and further research is necessary to elucidate the specific molecular mechanisms of resistance to this compound in various weed species. The lack of specific data highlights a gap in the current understanding of resistance to this particular herbicide.

Data Tables

Table 1: Overview of Herbicide Resistance Mechanisms

| Resistance Mechanism | Description | Examples of Involved Components |

| Target-Site Resistance (TSR) | Alteration of the herbicide's target protein, reducing binding affinity. | Mutations in genes encoding target enzymes (e.g., proteins of the MTOC for some carbamates). |

| Non-Target-Site Resistance (NTSR) | Mechanisms that prevent the herbicide from reaching its target at a lethal concentration. | - |

| Enhanced Metabolism | Increased rate of herbicide detoxification. | Cytochromes P450, Glutathione-S-transferases. |

| Altered Uptake/Translocation | Reduced absorption or movement of the herbicide within the plant. | Changes in cuticle, cell membranes, or vascular tissues. |

| Sequestration | Compartmentalization of the herbicide away from the target site. | Transport into the vacuole. |

Strategies for Mitigating and Managing Herbicide Resistance in Agricultural Systems

The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture, necessitating the implementation of robust and multifaceted management strategies. The repeated use of a single herbicide or herbicides with the same mode of action creates intense selection pressure, favoring the survival and reproduction of resistant weed biotypes. iastate.eduoregonstate.edu To preserve the efficacy of herbicides, including compounds like this compound, a proactive and integrated approach to weed management is essential. iastate.edu

A cornerstone of resistance management is the diversification of weed control methods. bioone.org This involves reducing reliance on any single tactic and instead combining various chemical, cultural, mechanical, and biological strategies. illinois.edu Such an approach, known as Integrated Weed Management (IWM), aims to keep weed populations at manageable levels while minimizing the selection pressure for herbicide resistance. growiwm.orgagronomyjournals.com

Chemical Strategies: Herbicide Rotation and Mixtures

A primary chemical strategy is to rotate herbicides with different modes of action (MOA). croplife.org.aupesticidestewardship.org Continuous application of herbicides from the same MOA group allows weeds with inherent resistance to that specific mechanism to thrive. oregonstate.edu By rotating between different MOA groups in successive growing seasons, the selection pressure is varied, making it less likely for a weed population to develop resistance to multiple chemistries. For instance, a herbicide that acts as a microtubule inhibitor could be rotated with herbicides that inhibit amino acid synthesis (e.g., ALS inhibitors) or photosynthesis (e.g., PSII inhibitors).

Tank-mixing two or more herbicides with different effective modes of action in a single application is another powerful tactic. growiwm.orgbasf.co.nz Research suggests that tank-mixing can be more effective at delaying resistance than simply rotating herbicides. growiwm.orgyoutube.com For a tank-mix to be effective, each herbicide component must be active against the target weed. pesticidestewardship.org This ensures that weeds resistant to one mode of action are controlled by the other, significantly reducing the probability of resistant individuals surviving and setting seed. growiwm.org

Integrated Weed Management (IWM) Practices

IWM incorporates a range of non-chemical control methods to supplement and reduce the reliance on herbicides. growiwm.orgoldschoolmanufacturing.com These practices disrupt the life cycle of weeds and create a less favorable environment for their growth and proliferation. oldschoolmanufacturing.com

Cultural Control: These practices aim to enhance the competitiveness of the crop against weeds. taurus.ag Key cultural methods include:

Crop Rotation: Planting different crops in a sequence disrupts the life cycles of weed species adapted to a particular crop and allows for the use of a wider variety of herbicide MOAs. iastate.edumdpi.com

Cover Crops: Planting cover crops can suppress weed growth by competing for resources like light, water, and nutrients. oldschoolmanufacturing.com

Competitive Cultivars and Seeding Rates: Using crop varieties that are inherently more competitive and increasing seeding rates can lead to quicker canopy closure, which shades out and suppresses emerging weeds. taurus.agcanolacouncil.org

Planting Weed-Free Seed: Using certified clean crop seed is a crucial preventative measure to avoid introducing new herbicide-resistant weed species into a field. oregonstate.edubioone.org

Mechanical and Physical Control: These methods physically remove or destroy weeds.

Tillage: While reduced-tillage systems offer soil health benefits, occasional strategic tillage can help manage the weed seedbank and control emerged weeds. iastate.edu

Hand Weeding and Cultivation: In some systems, manual removal or cultivation can be effective for controlling weed escapes and preventing resistant weeds from producing seed. pesticidestewardship.orgcambridge.org

Harvest Weed Seed Control (HWSC): Technologies that destroy or concentrate weed seeds during harvest can prevent them from returning to the soil seedbank. taurus.ag

The following table presents research findings on the effectiveness of various IWM strategies in managing weed populations and mitigating resistance.

| IWM Strategy | Key Finding | Impact on Weed Management |

| Herbicide Rotation & Tank-Mixing | Combining or rotating herbicides with different modes of action significantly delays the evolution of resistance compared to continuous use of a single MOA. growiwm.orgnumberanalytics.com | Reduces selection pressure and preserves the long-term efficacy of herbicides. growiwm.org |

| Crop Rotation | Disrupts weed life cycles and allows for a greater diversity of weed control options, including different herbicide MOAs. iastate.edumdpi.com | Decreases the population of problematic weeds adapted to a single crop. mdpi.com |

| Cover Crops | Can reduce weed density and biomass through competition and allelopathy. oldschoolmanufacturing.com | Lowers the number of weeds that need to be controlled with herbicides. |

| Increased Seeding Rates | Higher crop plant populations enhance the crop's ability to compete with and suppress weeds by shading them out. canolacouncil.org | Reduces weed growth and subsequent seed production. canolacouncil.org |

| Strategic Tillage | Occasional tillage in no-till systems can disrupt the weed seedbank at the soil surface. iastate.edu | Helps manage weed species that thrive in undisturbed soil. |

Advanced Research Directions and Emerging Paradigms in Iso Propyl M Trifluoromethylcarbanilate Studies

Development of Novel Carbanilate Analogues with Enhanced Selectivity or Efficacy

The development of new herbicide molecules is a critical strategy to combat the rise of resistant weed populations and to provide more targeted weed control. nih.gov The core structure of iso-Propyl m-trifluoromethylcarbanilate serves as a scaffold for synthetic chemistry efforts aimed at creating analogues with improved characteristics. Research in this area focuses on modifying the chemical structure to enhance binding affinity to the target site in weeds, thereby increasing efficacy at lower application rates.

Simultaneously, these modifications are designed to decrease binding or activity in non-target organisms, including crops and wildlife, which enhances selectivity. Structure-activity relationship (SAR) studies are fundamental to this process, where variations in the aromatic ring, the carbamate (B1207046) linkage, and the isopropyl group are systematically evaluated. For instance, studies on other types of carbamate derivatives have shown that specific modifications can lead to significant gains in selective activity against particular enzymes or organisms. nih.gov The goal is to identify novel compounds that are more potent against target weeds while having a reduced environmental footprint. crimsonpublishers.com

Integration of Omics Technologies in Mode of Action and Resistance Research

The advent of "omics" technologies has revolutionized the study of herbicide science. uwa.edu.aunih.govresearchgate.net These high-throughput methods allow for a comprehensive analysis of the molecular processes within an organism. For carbanilate herbicides, integrating genomics, proteomics, and metabolomics provides unprecedented insight into their mode of action and the mechanisms by which weeds develop resistance. nih.govpacb.com

Genomics: By sequencing the genomes of susceptible and resistant weed populations, researchers can identify specific genes or mutations responsible for resistance. This can reveal alterations in the herbicide's target site or in genes involved in herbicide detoxification. nih.gov

Proteomics: This technology examines the entire set of proteins in a weed. Following herbicide application, proteomics can identify changes in protein expression, revealing which cellular pathways are disrupted by the carbanilate compound and which proteins may be involved in metabolizing or sequestering the herbicide as a resistance mechanism. nih.gov

Metabolomics: This approach analyzes the complete set of metabolites within a plant. It can pinpoint the specific biochemical pathways affected by this compound and identify the metabolic byproducts of herbicide degradation, offering clues to how resistant plants detoxify the compound. nih.gov

This multi-omics approach provides a holistic view of the plant's response to the herbicide, accelerating the discovery of resistance mechanisms and informing the development of strategies to overcome them. pacb.com

Table 1: Application of Omics Technologies in Carbanilate Herbicide Research

| Technology | Application in Herbicide Research | Key Insights Gained |

|---|---|---|

| Genomics | Identification of resistance-conferring genes and mutations. | Understanding the genetic basis of target-site and metabolic resistance. uwa.edu.aunih.gov |

| Proteomics | Analysis of protein expression changes post-herbicide treatment. | Elucidation of disrupted cellular pathways and detoxification mechanisms. nih.gov |

| Metabolomics | Profiling of metabolites to assess biochemical pathway disruption. | Identification of herbicide breakdown products and altered metabolic fluxes in resistant weeds. nih.gov |

Application of Advanced Computational Chemistry in Rational Design of Carbanilate Herbicides

Computational chemistry and molecular modeling have become indispensable tools in the rational design of new herbicides. crimsonpublishers.com These methods allow scientists to predict how a molecule like this compound will interact with its biological target at the atomic level. By creating a virtual model of the target protein, researchers can simulate the binding of various carbanilate analogues.

This process, known as molecular docking, helps to predict which chemical modifications would lead to a stronger and more effective interaction. nih.gov Furthermore, techniques like Quantitative Structure-Activity Relationship (QSAR) modeling use statistical methods to correlate the chemical structure of compounds with their biological activity. researchgate.net By training artificial intelligence and machine learning algorithms on existing data for known herbicides, these models can predict the efficacy (e.g., IC50 value) of newly designed, untested molecules. crimsonpublishers.comcrimsonpublishers.com This computational pre-screening significantly reduces the time and cost associated with synthesizing and testing new compounds, enabling a more targeted and efficient discovery pipeline for the next generation of carbanilate herbicides with superior performance and safety profiles. nih.gov

Ecological Implications of Carbamate Herbicide Use beyond Target Organisms

Herbicide runoff can enter aquatic ecosystems, potentially impacting algae, aquatic plants, and invertebrates, which form the base of the aquatic food web. nih.govepa.gov The effects on soil life, including beneficial bacteria and fungi, can disrupt critical ecological processes. beyondpesticides.org Research in this area focuses on understanding the persistence of carbanilate herbicides in the environment, their potential for bioaccumulation, and their sublethal effects on the health and behavior of non-target species. nih.govresearchgate.net These ecological studies are vital for establishing guidelines for responsible use and for mitigating the broader environmental footprint of these agricultural chemicals.

Table 2: Ecological Considerations for Carbamate Herbicide Use

| Ecosystem Component | Potential Implication | Research Focus |

|---|---|---|

| Soil | Disruption of microbial communities, impact on nutrient cycling. | Assessing effects on beneficial bacteria and fungi, persistence and degradation rates. beyondpesticides.orgresearchgate.net |

| Water | Contamination via runoff and leaching, impact on aquatic life. | Monitoring herbicide levels in surface and groundwater, toxicity to non-target aquatic plants and animals. nih.govepa.gov |

| Non-target Plants | Damage to adjacent crops or native flora due to spray drift. | Evaluating selectivity and developing application technologies to minimize drift. |

| Wildlife | Potential for direct or indirect exposure and sublethal effects. | Studying the impact on insects (including pollinators), birds, and other animals through the food chain. beyondpesticides.org |

Sustainable Agricultural Practices and the Role of Carbamate Herbicides

Modern agriculture is increasingly focused on sustainability, which involves balancing productivity with environmental stewardship. researchgate.net Carbamate herbicides can play a role within sustainable frameworks, particularly in integrated weed management (IWM) systems. biobasedpress.eumeghmaniglobal.com IWM combines various control methods—chemical, mechanical, and biological—to manage weeds effectively while minimizing reliance on any single tactic. farmonaut.com

Herbicides are crucial for enabling conservation tillage and no-till farming practices, which reduce soil erosion, improve water conservation, and enhance soil health by increasing organic matter. biobasedpress.eu The future role of carbamates in sustainable agriculture depends on the development of more eco-friendly formulations and precision application technologies that deliver the herbicide only where needed. farmonaut.com As agriculture moves forward, the goal is to use herbicides like this compound more judiciously as part of a holistic system that ensures long-term productivity and ecological health. beyondpesticides.org

Q & A

Basic Research Questions

Q. What are the standard methods to confirm the identity and purity of iso-Propyl m-trifluoromethylcarbanilate in synthesis?

- Methodological Answer : Use a combination of spectroscopic techniques:

- NMR (¹H and ¹³C) to verify structural alignment with predicted chemical shifts.

- FT-IR to confirm functional groups (e.g., C=O stretch in carbamate, C-F vibrations).

- Mass spectrometry (HRMS or LC-MS) to validate molecular weight and isotopic patterns.

- Chromatographic purity via HPLC or GC with standards, ensuring >98% purity for experimental reproducibility .

Q. What are the optimal synthetic routes for this compound, and how are yields maximized?

- Methodological Answer :

- Route 1 : React m-trifluoromethylaniline with iso-propyl chloroformate in anhydrous dichloromethane under nitrogen, using a base (e.g., pyridine) to scavenge HCl.

- Route 2 : Employ carbodiimide-mediated coupling of m-trifluoromethylphenyl isocyanate with iso-propanol.

- Optimization : Monitor reaction progress via TLC or in situ IR. Use membrane separation technologies (e.g., nanofiltration) to isolate intermediates and reduce side-product formation .

- Yield Enhancement : Conduct kinetic studies to identify rate-limiting steps (e.g., steric hindrance from the iso-propyl group) and adjust stoichiometry or solvent polarity accordingly .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer :

- DFT Calculations : Model transition states for nucleophilic attacks (e.g., hydrolysis) to identify electron-deficient regions influenced by the trifluoromethyl group.

- Solvent Effects : Use COSMO-RS simulations to predict solvation energies and optimize reaction media (e.g., ionic liquids vs. polar aprotic solvents).

- Validation : Corrogate computational results with experimental kinetic data (e.g., Arrhenius plots) to refine force fields .

Q. What strategies resolve contradictions in reported thermodynamic properties (e.g., melting point, solubility) of this compound?

- Methodological Answer :

- Systematic Replication : Repeat measurements under controlled conditions (humidity, heating rates) using DSC for melting points and gravimetric analysis for solubility.

- Data Harmonization : Apply multivariate regression to identify confounding variables (e.g., polymorphic forms, residual solvents) across studies.

- Reference Standards : Use NIST-certified materials for calibration to minimize instrumental bias .

Q. How does the trifluoromethyl group influence the degradation pathways of this compound in environmental matrices?

- Methodological Answer :

- Abiotic Degradation : Simulate hydrolysis at varying pH levels (2–12) and analyze products via LC-MS/MS. Compare with non-fluorinated analogs to isolate fluorine-specific effects.

- Biotic Degradation : Conduct soil microcosm studies with ¹⁴C-labeled compound to track mineralization rates and identify microbial metabolites.

- Theoretical Framework : Link degradation kinetics to Hammett substituent constants to predict environmental persistence .

Q. What experimental designs mitigate interference from this compound’s photolability in kinetic studies?

- Methodological Answer :

- Light-Screening : Use amber glassware or UV-filtered reactors. Validate light exposure with actinometry.

- Stability Profiling : Pre-screen compound stability under study conditions (e.g., temperature, solvent) via accelerated stability testing.

- Control Experiments : Include dark controls and quantum yield calculations to quantify photodegradation contributions .

Methodological Notes

- Data Reproducibility : Follow IUPAC guidelines for reporting experimental parameters (e.g., solvent purity, instrument settings) .

- Advanced Instrumentation : Utilize cryoprobes in NMR to enhance sensitivity for low-concentration intermediates .

- Ethical Compliance : For environmental studies, adhere to OECD guidelines for chemical safety assessments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.